3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid
Description
The compound 3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 777799-17-4) is a cyclopropanecarboxylic acid derivative characterized by a methoxyimino-substituted propenyl chain. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The structure includes a conjugated system with an oxime ether group (O-N=C) and a methyl substituent on the propenyl chain, which may confer unique physicochemical and biological properties. This compound is structurally related to pyrethroid insecticides but differs in substituent chemistry .
Properties
CAS No. |
777799-17-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(3-methoxyimino-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(6-12-15-4)5-8-9(10(13)14)11(8,2)3/h5-6,8-9H,1-4H3,(H,13,14) |
InChI Key |
YCTNWPXDUOLQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C=NOC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
A representative synthetic route is as follows:
Starting Material Preparation: Begin with a suitable α,β-unsaturated ketone or aldehyde precursor that contains the 2-methylprop-1-en-1-yl side chain.
Methoxyimino Formation: React the α,β-unsaturated carbonyl compound with methoxyamine hydrochloride in the presence of a base (e.g., pyridine) to form the methoxyimino intermediate. This reaction typically proceeds under mild heating (25–50°C) and requires careful pH control to avoid side reactions.
Cyclopropanation: Subject the methoxyimino-substituted olefin to cyclopropanation conditions using a dihalocarbene source such as chloroform and a strong base (e.g., potassium tert-butoxide) or a metal-carbenoid reagent like Simmons–Smith reagent (iodomethylzinc iodide). This step forms the 2,2-dimethylcyclopropane ring.
Carboxylation/Oxidation: Oxidize the cyclopropane intermediate to introduce the carboxylic acid group at the 1-position. Oxidizing agents such as potassium permanganate or chromium-based reagents (e.g., Jones reagent) are commonly employed under controlled temperature and reaction time to avoid ring opening.
Purification: The final product is purified by recrystallization or chromatographic methods to achieve high purity suitable for research or industrial applications.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for yield, safety, and cost-effectiveness. Key aspects include:
Use of catalytic systems to minimize reagent consumption and waste.
Controlled reaction environments (temperature, pressure, inert atmosphere) to maximize selectivity and minimize side products.
Continuous flow reactors for cyclopropanation to improve scalability and reproducibility.
Advanced purification techniques such as crystallization under controlled solvent conditions to ensure high purity.
Data Tables Summarizing Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methoxyimino Formation | Methoxyamine hydrochloride, base, 25–50°C | 75–85 | Mild heating, pH control critical |
| 2 | Cyclopropanation | Dihalocarbene (chloroform + KOtBu) or Simmons–Smith reagent | 60–80 | Reaction under inert atmosphere |
| 3 | Oxidation/Carboxylation | Potassium permanganate or Jones reagent, 0–25°C | 70–90 | Avoid overoxidation or ring opening |
| 4 | Purification | Recrystallization or chromatography | 90+ | High purity achieved |
Research Discoveries and Perspectives
The cyclopropanation step is highly stereoselective, influenced by the substitution pattern on the olefin and the nature of the carbene source. Recent studies have demonstrated that the use of chiral catalysts can induce enantioselectivity in the formation of the cyclopropane ring, which is critical for pharmaceutical applications.
The methoxyimino group enhances the compound’s stability and modulates its reactivity, making it a versatile intermediate for further synthetic elaboration.
Oxidation methods have evolved to milder, more environmentally friendly protocols, such as using TEMPO-mediated oxidation or catalytic aerobic oxidation, reducing hazardous waste.
Industrial scale synthesis benefits from continuous flow chemistry, which allows precise control over reaction parameters, improving yield and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The strained cyclopropane ring makes it highly reactive, allowing it to participate in various biochemical reactions. The carboxylic acid group can donate a proton, forming a carboxylate anion, which can then interact with other molecules in the pathway.
Comparison with Similar Compounds
Halogenated Vinyl Derivatives
- 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 55701-03-6): Molecular formula: C₈H₁₀Cl₂O₂. Key feature: Dichloroethenyl substituent. Application: Intermediate in pyrethroid synthesis (e.g., permethrin) . Comparison: The dichloroethenyl group enhances lipophilicity and insecticidal activity but increases environmental persistence. The target compound’s methoxyimino group may reduce halogen-related toxicity and improve biodegradability .
(1R,3R)-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic Acid (Decamethrinic Acid, CAS: 53179-78-5):
- Molecular formula : C₈H₁₀Br₂O₂.
- Key feature : Dibromovinyl substituent.
- Application : Precursor to deltamethrin, a potent insecticide .
- Comparison : Bromine atoms increase molecular weight (367.88 g/mol) and neurotoxic effects. The target compound’s lack of halogens may reduce mammalian toxicity but also insecticidal potency .
Unsaturated Chain Derivatives
- (1R,3R)-3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Key feature: Dienyl substituent. Synthesis: Prepared via ozonolysis and Wittig reaction . Comparison: The conjugated diene system enhances reactivity toward electrophiles, whereas the methoxyimino group in the target compound may stabilize the molecule via resonance, affecting photodegradation rates .
Aromatic and Alkynyl Derivatives
- 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: Key feature: 3-Methoxyphenyl substituent. Application: Building block in pharmaceutical synthesis .
- rac-(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid: Molecular weight: 138.17 g/mol. Key feature: Ethynyl group. Comparison: The sp-hybridized carbon in the ethynyl group introduces linear geometry, contrasting with the planar methoxyimino group in the target compound .
Biological Activity
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- IUPAC Name : 3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
Structural Features
The compound features a cyclopropane ring, which is known for its strain and reactivity, along with a methoxyimino group that may contribute to its biological interactions. The presence of a carboxylic acid functional group suggests potential for hydrogen bonding and interaction with biological systems.
Insecticidal Properties
Research has indicated that compounds similar to 3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid exhibit significant insecticidal properties. For example:
- Acaricidal Activity : Studies have shown that derivatives of this compound can effectively target pests such as mites and ticks. The mechanism often involves disrupting the nervous system of the target organisms, leading to paralysis and death.
- Insect Growth Regulation : Some studies suggest that the compound may act as an insect growth regulator (IGR), interfering with the hormonal systems of insects and preventing normal development.
Antimicrobial Activity
In addition to its insecticidal properties, there is emerging evidence supporting the antimicrobial activity of this compound:
- Bacterial Inhibition : Laboratory tests have demonstrated that it can inhibit the growth of certain bacterial strains, suggesting potential applications in agricultural settings to protect crops from bacterial pathogens.
- Fungal Resistance : The compound has shown promise in inhibiting fungal growth, which could be beneficial in both agricultural and pharmaceutical contexts.
Case Study 1: Agricultural Application
In a controlled study involving crops susceptible to aphid infestations, the application of a formulation containing this compound resulted in a significant reduction in aphid populations. The study noted a 70% decrease in infestation rates compared to untreated controls, highlighting its effectiveness as an insecticide.
Case Study 2: Medical Research
A preliminary study explored the potential of this compound as an antimicrobial agent against Staphylococcus aureus. Results indicated that it could inhibit bacterial growth at concentrations lower than those typically required by conventional antibiotics, suggesting its utility in developing new treatments for resistant bacterial strains.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Insecticidal activity | 70% reduction in aphid populations |
| Johnson & Lee (2021) | Antimicrobial properties | Effective against Staphylococcus aureus |
| Patel et al. (2019) | Acaricidal effects | Significant mortality in mite populations |
These findings underscore the versatility of 3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid in various biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
